3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Overview
Description
(2S)-7-hydroxyflavanone is a naturally occurring flavonoid compound found in various plants. It belongs to the class of flavanones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential health benefits and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-7-hydroxyflavanone can be achieved through several methods. One common approach involves the use of chalcone as a precursor. The chalcone undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the flavanone structure. The reaction typically requires refluxing the mixture in ethanol or methanol for several hours.
Another method involves the use of (2S)-naringenin as a starting material. (2S)-naringenin can be converted to (2S)-7-hydroxyflavanone through selective hydroxylation at the 7-position. This can be achieved using enzymes such as cytochrome P450 monooxygenases or chemical reagents like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of (2S)-7-hydroxyflavanone often involves biotechnological approaches. Microbial fermentation using genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, can be employed to produce the compound from simple sugars like glucose. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of (2S)-7-hydroxyflavanone, resulting in high yields and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
(2S)-7-hydroxyflavanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group in the flavanone structure can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base, such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 7-oxo-flavanone or 7-quinone derivatives.
Reduction: Formation of 7-hydroxyflavanol.
Substitution: Formation of 7-alkoxyflavanone or 7-acetoxyflavanone.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a valuable compound for biological studies.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (2S)-7-hydroxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 7-position can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: Disrupts the cell membrane of microorganisms, leading to their death.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt and MAPK pathways
Comparison with Similar Compounds
Similar Compounds
(2S)-naringenin: A precursor for the synthesis of (2S)-7-hydroxyflavanone, also exhibits antioxidant and anti-inflammatory properties.
(2S)-eriodictyol: Similar structure with an additional hydroxyl group at the 3’-position, known for its strong antioxidant activity.
(2S)-hesperetin: Contains a methoxy group at the 4’-position, widely studied for its cardiovascular benefits.
Uniqueness
(2S)-7-hydroxyflavanone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its ability to undergo various chemical modifications also makes it a versatile compound for synthetic and industrial applications .
Properties
IUPAC Name |
(2S)-7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAJPHCXKPCPQZ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350985 | |
Record name | 5,4'-DIDEOXYFLAVANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2545-13-3, 6583-40-0 | |
Record name | (-)-7-Hydroxyflavanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2545-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxyflavanone, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-7-hydroxyflavanone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5,4'-DIDEOXYFLAVANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXYFLAVANONE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF98742K2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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